molecular formula C9H14N3O6PS B053619 2'-Deoxy-5'-o-thiophosphonocytidine CAS No. 115401-96-2

2'-Deoxy-5'-o-thiophosphonocytidine

Cat. No. B053619
CAS RN: 115401-96-2
M. Wt: 323.27 g/mol
InChI Key: FHBXKBNKQMSUIJ-SHYZEUOFSA-N
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Description

2'-Deoxy-5'-o-thiophosphonocytidine, commonly known as 'DOTC,' is a nucleoside analogue that has been extensively studied for its potential use in anti-viral and anti-cancer therapies. DOTC is a modified form of the natural nucleoside cytidine, where the 5'-oxygen atom is replaced with a thiophosphonate group. This modification enhances the pharmacological properties of DOTC, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DOTC involves its incorporation into the DNA of the target cells, where it inhibits DNA synthesis and replication. DOTC acts as a chain terminator, preventing the addition of further nucleotides to the growing DNA chain. This leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
DOTC has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. In animal studies, DOTC has been shown to have a favorable pharmacokinetic profile, with good tissue distribution and long half-life. DOTC has also been shown to have minimal side effects, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

DOTC has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. DOTC is also highly soluble in water, making it easy to prepare solutions for use in cell culture experiments. However, DOTC can be expensive to synthesize, which may limit its use in some laboratory settings.

Future Directions

There are several potential future directions for research on DOTC. One area of interest is the development of DOTC derivatives with improved pharmacological properties. Another area of research is the use of DOTC in combination with other anti-viral or anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DOTC and its potential use in clinical settings.
In conclusion, DOTC is a promising nucleoside analogue with potential applications in anti-viral and anti-cancer therapies. Its unique chemical structure and mechanism of action make it a promising candidate for drug development. Further research is needed to fully understand the potential of DOTC and its derivatives in clinical settings.

Synthesis Methods

DOTC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group at the 5'-position of cytidine, followed by the substitution of the 5'-oxygen atom with a thiophosphonate group. The final step involves the deprotection of the hydroxyl group to obtain DOTC in high yield.

Scientific Research Applications

DOTC has been studied for its potential use as an anti-viral and anti-cancer agent. In vitro studies have shown that DOTC exhibits potent anti-viral activity against a broad range of viruses, including HIV, hepatitis B, and herpes simplex virus. DOTC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

CAS RN

115401-96-2

Product Name

2'-Deoxy-5'-o-thiophosphonocytidine

Molecular Formula

C9H14N3O6PS

Molecular Weight

323.27 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N3O6PS/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20)/t5-,6+,8+/m0/s1

InChI Key

FHBXKBNKQMSUIJ-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)O)O

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O

synonyms

S(dC)28
Sd(C)28
SdC28

Origin of Product

United States

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